N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound featuring a unique combination of thiadiazole and pyridine rings
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide generally involves multiple steps:
The synthesis begins with the preparation of 5-(ethylthio)-1,3,4-thiadiazole through cyclization of ethylthiosemicarbazide in the presence of a strong acid.
This intermediate is then reacted with 2-amino-2-oxoethyl bromide under nucleophilic substitution conditions to form the key intermediate.
The final step involves coupling with 6-oxo-1,6-dihydropyridine-3-carboxamide under acidic conditions to yield the desired product.
Industrial production methods: In an industrial setting, this compound is produced using scalable batch or continuous flow processes. Key factors include maintaining stringent control over temperature, pressure, and reaction times to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can participate in a variety of chemical reactions, including:
Oxidation: : Transforming the ethylthio group into a sulfone or sulfoxide.
Reduction: : Reducing the thiadiazole ring to open it up.
Substitution: : Nucleophilic substitution on the pyridine ring or ethylthio group.
Common reagents and conditions used in these reactions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Various nucleophiles for substitution reactions, including amines and halides.
Major products formed from these reactions: Depending on the type of reaction, products can include sulfoxide derivatives, substituted pyridines, and open-chain thiadiazole compounds.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a catalyst or catalyst precursor in organic synthesis.
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Biology and Medicine
Drug Development: : Explored for its potential in designing new therapeutic agents due to its unique structural framework.
Biochemical Research: : Used as a probe to study enzyme-substrate interactions.
Industry
Agriculture: : Tested as a potential agrochemical for its bioactive properties.
Electronics: : Utilized in the development of advanced semiconductor materials.
Mechanism of Action
The mechanism of action for N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide varies based on its application:
Biological Systems: : Interacts with specific enzymes or receptors, altering biochemical pathways.
Chemical Reactions: : Acts as a nucleophile or electrophile in synthetic reactions, facilitating the formation of desired products.
Molecular targets and pathways involved: In biological contexts, it may target enzymes such as kinases or receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Uniqueness: N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its combination of thiadiazole and pyridine rings, which confers unique reactivity and a broad spectrum of applications.
Similar compounds
Thiadiazole derivatives: : Compounds like 5-(ethylthio)-1,3,4-thiadiazole share similar reactivity patterns but lack the pyridine component.
Pyridine carboxamides: : While these compounds contain the pyridine moiety, they do not have the distinct thiadiazole functionality.
Comparing these compounds highlights the unique chemical and biological properties imparted by the dual-ring system in this compound.
Properties
IUPAC Name |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-2-21-12-17-16-11(22-12)15-9(19)6-14-10(20)7-3-4-8(18)13-5-7/h3-5H,2,6H2,1H3,(H,13,18)(H,14,20)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXOZGMAFOSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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